molecular formula C10H13BrO2Zn B14893997 (5-Methoxy-2-n-propyloxyphenyl)Zinc bromide

(5-Methoxy-2-n-propyloxyphenyl)Zinc bromide

Cat. No.: B14893997
M. Wt: 310.5 g/mol
InChI Key: PWLHJCVNHMDIEB-UHFFFAOYSA-M
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Description

(5-methoxy-2-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-2-n-propyloxyphenyl)zinc bromide typically involves the reaction of 5-methoxy-2-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

5-methoxy-2-n-propyloxyphenyl bromide+Zn(5-methoxy-2-n-propyloxyphenyl)zinc bromide\text{5-methoxy-2-n-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 5-methoxy-2-n-propyloxyphenyl bromide+Zn→(5-methoxy-2-n-propyloxyphenyl)zinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-2-n-propyloxyphenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-methoxy-2-n-propyloxyphenyl)zinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (5-methoxy-2-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-4-n-propyloxyphenyl)zinc bromide
  • (2-ethoxy-2-oxo-ethyl)zinc bromide

Uniqueness

(5-methoxy-2-n-propyloxyphenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers better yields and selectivity in the formation of biaryl compounds, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H13BrO2Zn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-4-propoxybenzene-5-ide

InChI

InChI=1S/C10H13O2.BrH.Zn/c1-3-8-12-10-6-4-9(11-2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

PWLHJCVNHMDIEB-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=[C-]C=C(C=C1)OC.[Zn+]Br

Origin of Product

United States

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